5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide
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Overview
Description
5-(Bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 3-cyclopropyl-1H-1,2,4-triazole with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile, and a catalyst like N-bromosuccinimide (NBS) is often used to facilitate the bromination process .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are precisely controlled. The use of azeotropic distillation to remove water and other by-products can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids .
Scientific Research Applications
5-(Bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of advanced materials such as polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or receptors. This can result in the modulation of biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-3-methyl-1H-1,2,4-triazole hydrobromide
- 5-(Bromomethyl)-3-phenyl-1H-1,2,4-triazole hydrobromide
- 5-(Bromomethyl)-3-ethyl-1H-1,2,4-triazole hydrobromide
Uniqueness
Compared to similar compounds, 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide is unique due to the presence of the cyclopropyl group. This group imparts specific steric and electronic properties that can influence the compound’s reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2624138-34-5 |
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Molecular Formula |
C6H9Br2N3 |
Molecular Weight |
282.96 g/mol |
IUPAC Name |
5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C6H8BrN3.BrH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3H2,(H,8,9,10);1H |
InChI Key |
HJPRVDZHMPCPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=N2)CBr.Br |
Purity |
95 |
Origin of Product |
United States |
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